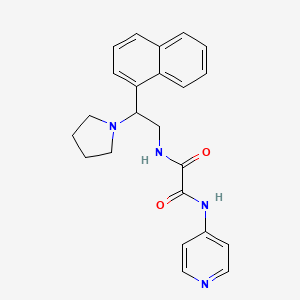

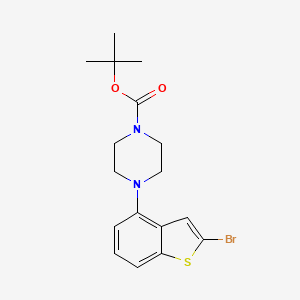

![molecular formula C18H14N4O3 B2816056 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide CAS No. 2034414-52-1](/img/structure/B2816056.png)

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains a 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps. For instance, the synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-diketones . The synthesis of 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one involves the oxidation of 2,3-cyclopentenopyridine analogues . The exact synthesis process for this specific compound is not available in the search results.Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the structures of its components. It contains a quinoxaline ring, which is a fused ring structure containing a benzene ring and a pyrazine ring . It also contains a 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one moiety . The exact structure would need to be confirmed with techniques such as NMR .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Quinoxalines can undergo a variety of reactions, including condensation reactions . The 4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one moiety could also undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties, such as melting point and boiling point, could be determined experimentally. The compound’s reactivity and stability would depend on its structure and the conditions under which it is stored and used .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Novel Synthetic Methodologies

Research efforts have been directed towards developing innovative synthetic routes for complex heterocyclic compounds, including quinoxaline derivatives. These methods aim to enhance the efficiency and selectivity of chemical reactions, enabling the synthesis of compounds with potential pharmaceutical applications. For instance, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines presents a strategy for constructing complex molecules with potential for forming coordinate bonds with metal ions, which could be useful for targeted delivery applications (Yang et al., 2017).

Photoelectrical Characterizations

The study of photoelectrical properties of heteroannulated compounds, such as ECPPQT, derived from quinoxaline carboxamides, reveals their potential in optoelectronic applications. These findings suggest the possibility of using these compounds in devices that require materials with specific optical absorption properties (Farag et al., 2016).

Biological Activities

Antibacterial and Antitumor Activities

Several studies have demonstrated the antibacterial and antitumor potentials of quinoxaline derivatives. Novel fluoroquinolones have shown efficacy against Mycobacterium tuberculosis in animal models, highlighting their potential as therapeutic agents in combating tuberculosis (Shindikar & Viswanathan, 2005). Moreover, the synthesis and evaluation of new heterocycles attached to the pyridinecarboxamide moiety have unveiled compounds with a wide range of biological activities, including antibacterial properties (Nabila et al., 2017).

DNA/BSA Interactions and Cytotoxicity

The role of π-conjugation in the coordination behavior of carboxamide palladium(II) complexes has been explored, revealing insights into their interactions with DNA and bovine serum albumin (BSA). These interactions are crucial for understanding the mechanism of action of these complexes and their potential cytotoxic effects on cancer cells, offering a pathway for the development of new anticancer drugs (Omondi et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of the compound “N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of “this compound” is currently unavailable .

Propiedades

IUPAC Name |

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c23-17(13-1-2-14-15(11-13)20-6-5-19-14)21-7-9-22-8-3-12-4-10-25-16(12)18(22)24/h1-6,8,10-11H,7,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBRLXGRJZLCEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

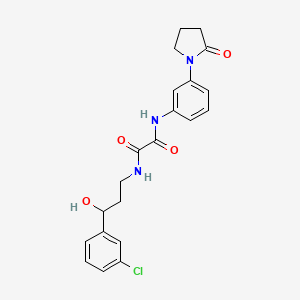

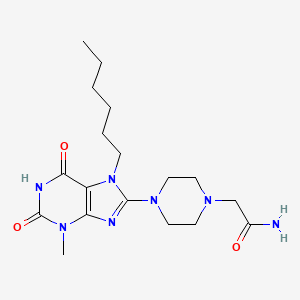

![3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2815976.png)

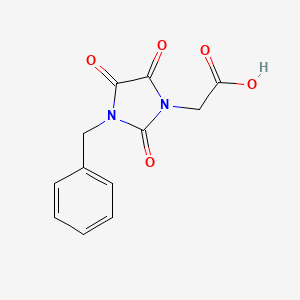

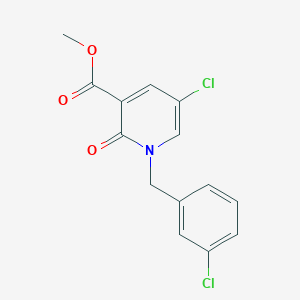

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2815980.png)

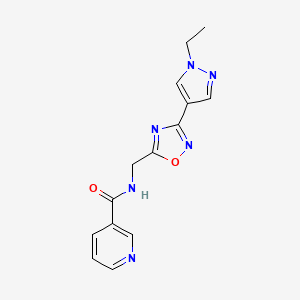

![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)

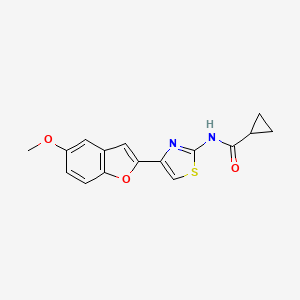

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815983.png)

![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)

![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)